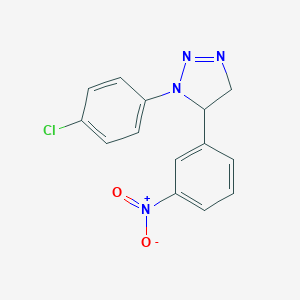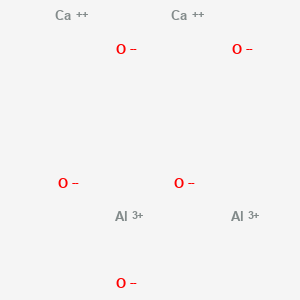
Butyldichloroborane
Overview
Description
Butyldichloroborane is an organoboron compound with the chemical formula C₄H₉BCl₂. It is a colorless liquid at room temperature and has a distinctive pungent odor. This compound is known for its reactivity and is used in various organic synthesis processes, particularly in the field of organoboron chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyldichloroborane is typically synthesized through the reaction of butyllithium with boron trichloride. The reaction proceeds as follows:
C₄H₉Li+BCl₃→C₄H₉BCl₂+LiCl
This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with enhanced safety and efficiency measures. The reaction is typically conducted in a controlled environment with precise temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Butyldichloroborane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It participates in substitution reactions where the chlorine atoms are replaced by other groups.
Hydroboration: It is used in hydroboration reactions to add boron across carbon-carbon double bonds.
Common Reagents and Conditions:
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used.
Hydroboration: Typically involves alkenes and proceeds under mild conditions.
Major Products:
Reduction: Produces butylborane derivatives.
Substitution: Yields various substituted boranes.
Hydroboration: Forms organoboron compounds with added functional groups.
Scientific Research Applications
Butyldichloroborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It is employed in the synthesis of boron-containing biomolecules.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of butyldichloroborane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it highly reactive and useful in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction it is used in, but generally, it facilitates the formation of new bonds by stabilizing transition states and intermediates .
Comparison with Similar Compounds
- Triethylborane (C₆H₁₅B)
- Trimethylborane (C₃H₉B)
- Triphenylborane (C₁₈H₁₅B)
Comparison: Butyldichloroborane is unique due to its two chlorine atoms, which impart distinct reactivity compared to other organoboron compounds. For instance, triethylborane and trimethylborane are less reactive in substitution reactions due to the absence of chlorine atoms. Triphenylborane, on the other hand, is more stable and less reactive overall .
Properties
IUPAC Name |
butyl(dichloro)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BCl2/c1-2-3-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBWAGCLIHFWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403533 | |
| Record name | BUTYLDICHLOROBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14090-22-3 | |
| Record name | BUTYLDICHLOROBORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14090-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















